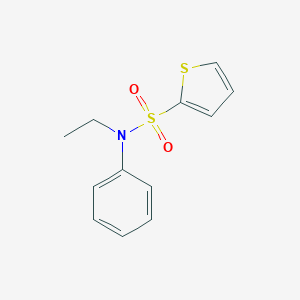

N-ethyl-N-phenylthiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2S2 |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-ethyl-N-phenylthiophene-2-sulfonamide |

InChI |

InChI=1S/C12H13NO2S2/c1-2-13(11-7-4-3-5-8-11)17(14,15)12-9-6-10-16-12/h3-10H,2H2,1H3 |

InChI Key |

NOTAUCRMUTYVCF-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for N Ethyl N Phenylthiophene 2 Sulfonamide

Retrosynthetic Analysis and Key Precursors for N-ethyl-N-phenylthiophene-2-sulfonamide

A retrosynthetic analysis of this compound logically disconnects the molecule at the sulfonamide S-N bond. This is the most common and direct approach for synthesizing sulfonamides. wikipedia.org This disconnection reveals two primary precursors:

Thiophene-2-sulfonyl chloride : This molecule provides the thiophene (B33073) ring and the sulfonyl group. It is a key intermediate that can be prepared from thiophene through chlorosulfonylation or other methods. rsc.orgbldpharm.com

N-ethylaniline : This secondary amine serves as the nucleophile that attacks the sulfonyl chloride to form the desired S-N bond.

This retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic disconnection of this compound into its key precursors, thiophene-2-sulfonyl chloride and N-ethylaniline.

Figure 1: Retrosynthetic disconnection of this compound into its key precursors, thiophene-2-sulfonyl chloride and N-ethylaniline.The synthesis, therefore, hinges on the successful coupling of these two precursors. Thiophene-2-sulfonyl chloride itself can be synthesized from thiophene by reacting it with chlorosulfonic acid. rsc.org

Classical and Modern Synthetic Methodologies for Sulfonamide Formation

The formation of the sulfonamide linkage is a cornerstone of organic synthesis, with numerous methods developed over the years. nih.gov These range from classical, well-established protocols to modern, metal-catalyzed approaches. The sulfonamide group is noted for its stability, electron-withdrawing nature, and ability to participate in hydrogen bonding, making it a priority structural motif in drug discovery. thieme-connect.com

The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgresearchgate.net In the case of this compound, this involves the reaction of thiophene-2-sulfonyl chloride with N-ethylaniline.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of N-ethylaniline on the electrophilic sulfur atom of the thiophene-2-sulfonyl chloride. This process generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the amine reactant, which would render it non-nucleophilic. wikipedia.orgorgsyn.org A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is typically added to the reaction mixture to scavenge the HCl produced. wikipedia.orgekb.eg

The general reaction is as follows:

Figure 2: Synthesis of this compound via the reaction of thiophene-2-sulfonyl chloride and N-ethylaniline in the presence of a base.

Figure 2: Synthesis of this compound via the reaction of thiophene-2-sulfonyl chloride and N-ethylaniline in the presence of a base.This method is highly reliable and is applicable to a wide range of amines and sulfonyl chlorides. organic-chemistry.org

The efficiency and yield of the sulfonylation reaction are highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of solvent, base, and reaction temperature.

Solvents : The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents for sulfonylation include dichloromethane (B109758) (DCM), ethyl acetate, and acetone (B3395972). orgsyn.orgrroij.com For instance, in a related synthesis, acetone was used at room temperature, and the product was isolated by simple workup after evaporation of the solvent. rroij.com

Bases : A base is crucial for neutralizing the HCl byproduct. wikipedia.org Pyridine is a traditional choice, often acting as both a base and a catalyst. ekb.eg Triethylamine (TEA) is another common and effective base. orgsyn.org The choice of base can affect reaction times and yields.

Temperature : Sulfonylation reactions are often conducted at temperatures ranging from 0 °C to room temperature. ekb.eg Starting the reaction at a lower temperature (e.g., 0 °C) can help control the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion. orgsyn.org

The following table summarizes typical conditions that can be optimized for the synthesis of this compound.

Strategies for Thiophene Ring Functionalization

The thiophene ring in this compound is a versatile scaffold that can be further functionalized to create a library of derivatives. researchgate.net Thiophene is an electron-rich heterocycle that readily undergoes various chemical transformations. uop.edu.pk

Like other electron-rich aromatic systems, thiophene undergoes electrophilic aromatic substitution. onlineorganicchemistrytutor.com The reaction is significantly faster than for benzene (B151609). uop.edu.pk Substitution occurs preferentially at the C2 position. onlineorganicchemistrytutor.compearson.com When the C2 position is blocked, as in this compound, electrophilic attack is directed to the C5 position.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation : Introduction of bromine or chlorine, typically at the C5 position, using reagents like N-Bromosuccinimide (NBS). This creates a handle for further cross-coupling reactions.

Nitration : Introduction of a nitro group, usually with a mild nitrating agent to avoid oxidation of the sensitive thiophene ring. quimicaorganica.org

Acylation : Friedel-Crafts acylation can introduce an acyl group onto the ring, typically at the C5 position.

The reactivity of the thiophene ring is influenced by the existing substituent. The electron-withdrawing sulfonamide group at the C2 position deactivates the ring somewhat but directs incoming electrophiles primarily to the C5 position.

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-N bonds, and these methods are highly applicable to the derivatization of thiophene sulfonamides.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst. doaj.org To create derivatives of this compound, one would first halogenate the thiophene ring (e.g., at the C5 position to give 5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide). This halo-thiophene can then be coupled with various aryl or heteroaryl boronic acids. researchgate.netresearchgate.net Studies have shown the successful synthesis of 5-aryl-thiophene-2-sulfonamide derivatives using palladium(0) catalysts under mild conditions. doaj.orgresearchgate.net This strategy has been used to synthesize a variety of substituted thiophene sulfonamides. rroij.comeurjchem.com

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. researchgate.netyoutube.com This reaction can be used to introduce an amino group at a specific position on the thiophene ring. For example, a 5-bromo-thiophene sulfonamide derivative can be reacted with various primary or secondary amines to generate 5-amino-thiophene sulfonamide derivatives. youtube.com The reaction typically uses a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netyoutube.com This methodology has been successfully applied to the amination of various substituted bromothiophenes. researchgate.netyoutube.com

Compound Name Directory

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be broadly categorized into three main strategies: modification of the N-alkyl and N-aryl groups, substitution on the thiophene ring, and methods to control the position of these substitutions.

Modulation of N-Substituents (e.g., N-ethyl, N-phenyl)

The primary route to N-substituted thiophene-2-sulfonamides begins with thiophene-2-sulfonyl chloride. This key intermediate can be reacted with a variety of primary and secondary amines to form the corresponding sulfonamides.

The synthesis of the parent this compound would typically involve the reaction of thiophene-2-sulfonyl chloride with N-ethylaniline. This is a standard method for forming sulfonamides.

Further modulation of the N-substituents can be achieved by starting with different amines. For instance, a range of N-alkylated sulfonamides can be prepared using various alkylamines. A general method for the N-alkylation of sulfonamides involves the use of an alkylating agent in the presence of a base. For example, 5-bromothiophene-2-sulfonamide (B1270684) has been successfully N-alkylated with different alkyl bromides (such as bromoethane, 1-bromopropane, and isopropyl bromide) using lithium hydride (LiH) in dimethylformamide (DMF). nih.gov This method can be adapted to introduce a variety of alkyl groups onto the sulfonamide nitrogen.

Similarly, N-arylation can be accomplished through several methods, including copper-catalyzed cross-coupling reactions. A general and direct N-arylation of sulfonamides can be achieved using sodium arylsulfinates with a copper(II) catalyst, which offers high efficiency and good tolerance for different functional groups.

The following table illustrates the synthesis of various N-alkylated thiophene-2-sulfonamide (B153586) derivatives, showcasing the versatility of N-substituent modulation.

| N-Substituent | Alkylating Agent | Base/Solvent | Yield (%) |

|---|---|---|---|

| Ethyl | Bromoethane | LiH/DMF | 72 |

| Propyl | 1-Bromopropane | LiH/DMF | 78 |

| Isopropyl | Isopropyl bromide | LiH/DMF | 62 |

Introduction of Diverse Substituents on the Thiophene Ring

The thiophene ring is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups at different positions. The nature and position of these substituents can significantly influence the properties of the resulting molecule.

Common starting materials for these modifications are often halogenated thiophenes, such as 2-bromothiophene (B119243) or 2-chlorothiophene, which can be converted to the corresponding sulfonyl chloride. Subsequent reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, can be used to introduce aryl or other substituents.

For example, a series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized starting from 3-bromothiophene. prepchem.comnih.gov The bromo-substituted thiophene sulfonamide intermediate was subjected to Suzuki coupling with various boronic acids to introduce a phenyl group at the 3-position. prepchem.comnih.gov

Similarly, substitutions at the 5-position are common. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides have been prepared by reacting 5-bromo-thiophene-2-sulfonamide with substituted benzyl (B1604629) mercaptans. scribd.com Furthermore, Suzuki-Miyaura cross-coupling reactions have been employed on 5-bromo-N-propylthiophene-2-sulfonamide with a variety of aryl boronic acids to yield a library of 5-aryl substituted derivatives. nih.gov

The table below provides examples of Suzuki-Miyaura cross-coupling reactions to introduce substituents at the 5-position of an N-propylthiophene-2-sulfonamide.

| Aryl Boronic Acid | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4/K3PO4 | 1,4-Dioxane/H2O | 56 |

| 4-Methylphenylboronic acid | Pd(PPh3)4/K3PO4 | 1,4-Dioxane/H2O | 58 |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4/K3PO4 | 1,4-Dioxane/H2O | 62 |

| 4-Fluorophenylboronic acid | Pd(PPh3)4/K3PO4 | 1,4-Dioxane/H2O | 66 |

| 3-Chlorophenylboronic acid | Pd(PPh3)4/K3PO4 | 1,4-Dioxane/H2O | 72 |

| 3-Nitrophenylboronic acid | Pd(PPh3)4/K3PO4 | 1,4-Dioxane/H2O | 68 |

Regioselective Synthesis Approaches

Controlling the position of substitution on the thiophene ring is a critical aspect of synthesizing specific isomers. The inherent reactivity of the thiophene ring favors electrophilic substitution at the C2 and C5 positions due to the ability of the sulfur atom to stabilize the intermediate carbocation. The sulfonamide group at the 2-position is a deactivating, meta-directing group in the context of electrophilic aromatic substitution on a benzene ring. However, in the thiophene system, its electronic effect, combined with the intrinsic reactivity of the heterocycle, leads to more complex outcomes.

For electrophilic substitution on an unsubstituted thiophene, the attack is predominantly at the α-positions (C2 and C5). When the 2-position is occupied by a sulfonyl chloride or sulfonamide group, subsequent electrophilic attack is generally directed to the 5-position.

To achieve substitution at other positions, such as C3 or C4, specific strategies are required. One approach is to start with a pre-functionalized thiophene. For instance, to synthesize 3-substituted thiophene-2-sulfonamides, one would typically begin with a 3-substituted thiophene, which is then subjected to sulfonation or chlorosulfonation at the adjacent 2-position.

Another powerful strategy is the use of directed ortho-metalation (DoM). In this approach, a directing group on the thiophene ring directs the deprotonation of an adjacent carbon atom by a strong base, followed by quenching with an electrophile. While the sulfonamide group itself is not a strong directing group for DoM, other functional groups can be used to direct substitution to specific positions before the introduction of the sulfonamide moiety.

The Gewald aminothiophene synthesis is a classical method for preparing 2-aminothiophenes, which can then be converted to the corresponding diazonium salts and subsequently to sulfonyl chlorides, providing access to a variety of substitution patterns.

Recent strategies in the synthesis of substituted thiophenes also include domino-type reactions and metal-free thioannulation approaches, which can provide access to regioselectively substituted thiophenes that can serve as precursors for the desired sulfonamides. prepchem.comnih.gov

Spectroscopic and Structural Elucidation of N Ethyl N Phenylthiophene 2 Sulfonamide and Its Analogues

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for a comprehensive understanding of the molecular structure of N-ethyl-N-phenylthiophene-2-sulfonamide and its derivatives. Each technique provides unique information, and together they allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical N-arylthiophene-2-sulfonamide, the aromatic protons of the thiophene (B33073) and phenyl rings resonate in the downfield region, generally between δ 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution pattern on both rings. For this compound, the ethyl group would exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, typically in the upfield region of the spectrum. The chemical shift of the methylene protons would be influenced by the adjacent nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Aromatic carbons in thiophene and phenyl rings typically appear in the range of δ 110–150 ppm. The carbon atoms of the ethyl group would be found in the upfield region. The carbonyl carbon of an amide group, if present in an analogue, would be observed further downfield, typically around δ 170 ppm.

¹⁹F NMR Spectroscopy: For analogues containing fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive technique for their detection and for probing their chemical environment. The chemical shifts in ¹⁹F NMR are highly dependent on the electronic environment of the fluorine atom.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Thiophene-2-sulfonamide (B153586) Analogue

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiophene-H3 | 7.10-7.20 | 127.0-128.0 |

| Thiophene-H4 | 7.50-7.60 | 125.0-126.0 |

| Thiophene-H5 | 7.80-7.90 | 132.0-133.0 |

| Phenyl-H (ortho) | 7.30-7.40 | 120.0-122.0 |

| Phenyl-H (meta) | 7.40-7.50 | 129.0-130.0 |

| Phenyl-H (para) | 7.20-7.30 | 125.0-126.0 |

| N-CH₂- | 3.50-3.60 (q) | 45.0-46.0 |

| -CH₃ | 1.20-1.30 (t) | 14.0-15.0 |

Note: The values presented are typical ranges for this class of compounds and may vary for specific analogues.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

For this compound, the IR spectrum would be characterized by several key absorption bands. The sulfonamide group exhibits strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically appearing in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S-N stretching vibration is usually observed in the 940–890 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600–1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group would be observed in the 2980–2850 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370–1330 | Strong |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180–1160 | Strong |

| Sulfonamide (S-N) | Stretch | 940–890 | Medium |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1600–1450 | Medium-Weak |

| Aliphatic C-H | Stretch | 2980–2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the loss of SO₂.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is a crucial step in confirming the identity of a newly synthesized compound.

Chromatographic Purity Assessment (e.g., HPLC, LC-MS)

The purity of a synthesized compound is a critical parameter. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of organic compounds. In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure compound will ideally show a single peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique not only provides information on the purity of the sample but also allows for the identification of any impurities by their mass spectra.

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Conformational Analysis in the Crystalline State

In the crystalline state, the conformation of this compound is primarily defined by the rotational angles around the S-N and S-C bonds. The geometry around the sulfonamide nitrogen atom and the relative orientation of the phenyl and thiophene rings are key features of its solid-state structure.

The thiophene ring itself is an essentially planar moiety. In analogous structures, the dihedral angle between the thiophene ring and a phenyl ring attached to the sulfonyl group can be nearly orthogonal. For instance, in a related thiophene derivative, this dihedral angle was found to be 88.1(1)°. researchgate.net This perpendicular arrangement minimizes steric hindrance between the two aromatic systems.

Table 1: Selected Torsion Angles in Sulfonamide Structures

| Torsion Angle | Typical Value (°) | Description |

| Caryl-S-N-C | ~90 | Defines the orientation of the N-substituents relative to the aryl ring. |

| O-S-N-C | Varies | Influenced by the substitution pattern and intermolecular interactions. |

| S-N-Cphenyl-C | Varies | Describes the rotation of the N-phenyl group. |

Note: The data in this table are representative values for arylsulfonamides and are intended to illustrate typical conformational features.

Intermolecular Interactions and Crystal Packing

In many sulfonamide crystal structures, weak C-H···O hydrogen bonds are prevalent, where the sulfonyl oxygen atoms act as hydrogen bond acceptors. These interactions can link molecules into chains or more complex three-dimensional networks. For example, in some thiophene derivatives, C-H···O hydrogen bonds generate chain motifs. researchgate.net

The interplay of these various intermolecular forces results in a densely packed crystal structure. The absence of a strong hydrogen bond donor, such as an N-H proton, in this compound means that C-H···O and π-π interactions are likely the dominant forces in its crystal packing. In sulfonamides lacking an N-H donor, strong intermolecular hydrogen bonds are not formed.

Table 2: Key Intermolecular Interactions in Sulfonamide Crystal Packing

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C-H···O Hydrogen Bond | C-H | O=S | 2.2 - 2.8 | Formation of molecular chains and networks |

| π-π Stacking | Thiophene/Phenyl Ring | Thiophene/Phenyl Ring | 3.3 - 3.8 | Stabilization of the crystal lattice through aromatic interactions |

Note: The data presented in this table are typical values for intermolecular interactions observed in the crystal structures of related organic compounds.

Computational Investigations and Molecular Modeling of N Ethyl N Phenylthiophene 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of N-ethyl-N-phenylthiophene-2-sulfonamide. These methods allow for a detailed exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For thiophene (B33073) sulfonamide derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsemanticscholar.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com

A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com In studies of various thiophene sulfonamide derivatives, these energy gaps were found to be in the range of 3.44 to 4.65 eV, indicating that these compounds are generally stable. mdpi.comsemanticscholar.org The distribution of the electron density in the HOMO and LUMO orbitals also reveals key information about the molecule's reactivity. Typically, the HOMO is localized on the more electron-rich parts of the molecule, which are prone to electrophilic attack, while the LUMO is situated on the electron-poorer regions, susceptible to nucleophilic attack. For this compound, the thiophene and phenyl rings, along with the sulfonamide group, would be the primary contributors to these frontier orbitals.

Table 1: Representative HOMO-LUMO Energy Gaps for Thiophene Sulfonamide Derivatives The following table presents data for analogous compounds to illustrate the typical range of values.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Analog 1 | -6.45 | -1.80 | 4.65 |

| Thiophene Sulfonamide Analog 2 | -6.11 | -2.67 | 3.44 |

Computational methods can also predict the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. scispace.com These simulations can help in understanding the electronic transitions between molecular orbitals, such as the π-π* transitions that are characteristic of aromatic systems.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT, leading to a simulated infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes to specific functional groups within the molecule. For instance, the stretching frequencies of the S=O bonds in the sulfonamide group are typically found in the range of 1300-1400 cm⁻¹, while the S-N stretching vibrations appear at lower frequencies. The calculated bond lengths for S=O and S-N in related sulfonamides are approximately 1.42 Å and 1.64 Å, respectively. mdpi.comsemanticscholar.org

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity. Conformational analysis, often performed using DFT calculations, helps to identify the most stable conformers and the energy barriers for rotation around key single bonds. researchgate.net

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the potential biological targets of this compound and the molecular basis of its activity.

Molecular docking simulations can predict how this compound fits into the binding site of a protein. These simulations provide detailed insights into the non-covalent interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, in docking studies of thiophene sulfonamide derivatives with protein targets like enoyl acyl carrier protein reductase (InhA), the sulfonamide group often acts as a key hydrogen bond acceptor or donor, interacting with polar amino acid residues in the binding pocket. nih.gov The thiophene and phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein. The specific binding mode is highly dependent on the topology and chemical environment of the protein's active site.

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein, typically expressed as a docking score in kcal/mol. nih.gov Lower (more negative) scores generally indicate a more favorable binding interaction. Docking studies on a series of thiophene sulfonamide derivatives have reported docking scores ranging from -6 to -12 kcal/mol against the InhA protein. nih.gov

These scoring functions take into account various energetic contributions, including electrostatic and van der Waals interactions, to rank different binding poses and predict the strength of the interaction. While these scores provide a valuable estimation of binding affinity, they are often used in conjunction with more rigorous methods like molecular dynamics simulations to obtain a more accurate prediction of the binding free energy and the stability of the ligand-protein complex. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery for identifying and optimizing novel bioactive compounds. These methods are particularly relevant in the exploration of chemical scaffolds like this compound.

Generation of Structure-Based and Ligand-Based Pharmacophore Models

Pharmacophore models represent the essential steric and electronic features required for a molecule to interact with a specific biological target. The generation of these models can be approached from two main perspectives: structure-based and ligand-based. nih.govyoutube.com

Structure-Based Pharmacophore Modeling: This approach relies on the three-dimensional (3D) structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. nih.gov By analyzing the interactions between the target's binding site and a known ligand, a pharmacophore model can be constructed. For a hypothetical complex of this compound with a target protein, key interaction points would be identified. These could include hydrogen bond donors and acceptors from the sulfonamide group, hydrophobic interactions from the phenyl and thiophene rings, and potential aromatic ring interactions. nih.govnih.govresearchgate.net Exclusion volumes can also be added to the model to represent regions of the binding site that should not be occupied by a ligand. nih.gov

Ligand-Based Pharmacophore Modeling: In the absence of a target's 3D structure, a pharmacophore model can be developed using a set of known active ligands. nih.govyoutube.com This method involves aligning a diverse set of active molecules and identifying the common chemical features that are essential for their biological activity. youtube.com For this compound and its analogs, this would involve identifying shared features like hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings. acs.orgnih.govrsc.org A five-featured pharmacophore model, for instance, could be generated for a series of sulfonamide derivatives, which can then be validated for its ability to distinguish active from inactive compounds. nih.gov

| Pharmacophore Model Type | Basis for Model Generation | Key Features for this compound | Representative Software |

| Structure-Based | 3D structure of the protein-ligand complex. nih.gov | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, exclusion volumes. nih.govnih.govnih.govresearchgate.net | LigandScout, Discovery Studio |

| Ligand-Based | A set of active ligand molecules. nih.govyoutube.com | Common chemical features among active analogs (e.g., hydrogen bond sites, hydrophobic areas). acs.orgnih.govrsc.org | Catalyst/HipHop, Phase |

Application in Hit Identification and Lead Optimization

Once a pharmacophore model is established and validated, it serves as a 3D query for virtual screening of large chemical databases to identify "hits"—novel compounds that match the pharmacophore and are therefore likely to be active. oncodesign-services.comresearchgate.netnih.govsemanticscholar.orgcomputabio.comnih.gov This process is significantly more cost-effective and faster than traditional high-throughput screening. nih.gov

Hit Identification: The pharmacophore model for this compound would be used to filter databases of commercially available or proprietary compounds. The molecules that successfully map onto the pharmacophore's features are selected as potential hits. nih.gov For instance, a pharmacophore model for CXCR2 antagonists was used to screen a commercial database, leading to the identification of novel sulfonamide inhibitors. nih.gov Similarly, virtual screening for carbonic anhydrase inhibitors has successfully identified promising sulfonamide analogues. utrgv.edu

Lead Optimization: In the lead optimization phase, the pharmacophore model guides the modification of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. oncodesign-services.com For this compound, this would involve designing derivatives where the ethyl and phenyl groups, or substituents on the thiophene ring, are modified to better fit the pharmacophore model and enhance interactions with the target. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. oncodesign-services.com

| Virtual Screening Stage | Application of Pharmacophore Model | Illustrative Outcome for Sulfonamide Derivatives |

| Hit Identification | Screening large compound libraries to find molecules matching the pharmacophore query. nih.govnih.gov | Identification of novel scaffolds with potential inhibitory activity. nih.govutrgv.edu |

| Lead Optimization | Guiding chemical modifications of a hit compound to enhance its biological activity and properties. oncodesign-services.com | Increased binding affinity and selectivity of the lead compound. acs.org |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the characterization of conformational changes and the stability of protein-ligand complexes over time. nih.govmdpi.comacs.org

Conformational Ensemble Sampling

Proteins and ligands are not static entities; they exist as an ensemble of different conformations. taylorandfrancis.com MD simulations are a primary tool for sampling this conformational space. taylorandfrancis.comnih.gov By simulating the motion of atoms over time, a trajectory is generated that reveals the accessible conformations of a molecule like this compound. mdpi.com

This conformational ensemble is crucial for understanding how the ligand might adapt its shape to fit into a binding pocket. mdpi.com For flexible molecules, multiple conformations can be extracted from the MD simulation and used in subsequent docking studies, a technique known as the relaxed complex scheme, which can provide a more accurate prediction of binding than using a single, static conformation. nih.gov Studies have shown that for peptidic macrocycles, accelerated MD simulations can effectively capture a diverse conformational ensemble, identifying key states that may be relevant for biological activity. acs.org This same principle applies to understanding the flexibility of the ethyl and phenyl substituents of this compound and how they influence its interaction with a target.

| Parameter | Description | Relevance to this compound |

| Simulation Time | The duration of the MD simulation, typically nanoseconds (ns) to microseconds (µs). mdpi.com | Longer simulations allow for more extensive sampling of the conformational space. |

| Force Field | A set of parameters that define the potential energy of the system. | Determines the accuracy of the atomic interactions and resulting conformations. |

| Conformational Clustering | Grouping similar structures from the MD trajectory. | Identifies the most populated and potentially bioactive conformations of the molecule. |

Stability of Protein-Ligand Complexes

MD simulations are extensively used to assess the stability of a ligand within the binding site of a protein. acs.orgnih.govresearchgate.netnih.gov After docking this compound into a target protein, an MD simulation of the complex can provide insights into the durability of the binding interactions.

Key metrics are analyzed from the simulation trajectory to evaluate stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms relative to its initial docked pose is monitored. A stable RMSD value over time suggests that the ligand remains in its binding pocket. A large fluctuation or a steady increase in RMSD could indicate an unstable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual amino acid residues in the protein. It can highlight which parts of the binding site are flexible and which are rigid upon ligand binding. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.

For example, MD simulations have been used to confirm the stability of sulfonamide chalcone (B49325) derivatives in the active site of α-glucosidase nih.gov and to analyze the binding of inhibitors to the MurF enzyme. tandfonline.com These studies demonstrate how MD simulations would be applied to verify the predicted binding mode of this compound and to understand the dynamic nature of its interaction with a biological target.

| MD Simulation Metric | Information Provided | Indication of a Stable Complex |

| Ligand RMSD | Positional deviation of the ligand from its initial pose. researchgate.net | Low and stable RMSD values over the simulation time. |

| Protein RMSF | Flexibility of individual protein residues. researchgate.net | Residues in the binding pocket showing minimal fluctuations. |

| Hydrogen Bonds | The presence and duration of hydrogen bonding interactions. | Persistent hydrogen bonds between the ligand and key residues. |

Biological and Mechanistic Studies of N Ethyl N Phenylthiophene 2 Sulfonamide Analogues

Enzyme Inhibition Studies and Molecular Mechanisms

Analogues of N-ethyl-N-phenylthiophene-2-sulfonamide, particularly those belonging to the broader sulfonamide class, have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. researchgate.net The primary sulfonamide moiety (SO₂NH₂) is a key feature for potent CA inhibition. nih.gov Research has focused on synthesizing novel derivatives to achieve high potency and, crucially, selectivity for specific CA isoforms, as different isoforms are implicated in various physiological and pathological processes.

Studies on benzenesulfonamide-1,2,3-triazole hybrids linked to indolylchalcones have demonstrated significant inhibitory activity against several human (h) CA isoforms. nih.gov Many of these compounds showed inhibition constants in the nanomolar range. nih.gov For instance, certain derivatives were found to be more potent inhibitors of the cytosolic isoform hCA I than the standard drug Acetazolamide (AAZ). nih.gov Specifically, compounds designated 6d, 6q, and 6e were approximately 13, 6, and 5 times more potent than AAZ against hCA I, respectively. nih.gov Selectivity was also observed, with other compounds in the series (6o, 6m, 6f) efficiently inhibiting the tumor-associated isoform hCA XII with inhibition constants (Kᵢ) ranging from 10 to 41.9 nM. nih.gov

In another series of sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties, researchers identified compounds with high activity and selectivity for the cytosolic hCA II isoform. nih.gov The Kᵢ values against hCA II ranged from 3.3 to 866.7 nM. nih.gov Compound 15 in this series was the most potent against hCA II (Kᵢ of 3.3 nM) and showed significant selectivity over other isoforms, with a selectivity index of 219.9 against hCA I and 24.4 against hCA XII. nih.gov Structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl-pyrazole carboxamide scaffold were crucial for activity. For example, a 5-chloro-2-hydroxyphenyl substitution was favorable for hCA II and hCA IX inhibition, while a simple 2-hydroxyphenyl group had a negative effect on hCA II activity but was favorable for hCA I inhibition. nih.gov

These studies underscore a common strategy in medicinal chemistry: using a known pharmacophore (the sulfonamide group) and modifying its peripheral structure to fine-tune its binding affinity and selectivity for different enzyme isoforms. nih.govresearchgate.net The goal is to develop isoform-selective inhibitors that could target specific diseases, such as glaucoma or cancer, where particular CAs are overexpressed. nih.govnih.gov

Table 1: Inhibition Data of Selected Sulfonamide Analogues against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Series/Number | Target Isoform | Inhibition Constant (Kᵢ) | Source |

| Indolylchalcone-triazole 6d | hCA I | 18.8 nM | nih.gov |

| Indolylchalcone-triazole 6q | hCA I | 38.3 nM | nih.gov |

| Indolylchalcone-triazole 6o | hCA XII | 10 - 41.9 nM | nih.gov |

| Pyrazole-carboxamide 15 | hCA II | 3.3 nM | nih.gov |

| Pyrazole-carboxamide 15 | hCA IX | 6.1 nM | nih.gov |

| Pyrazole-carboxamide 5f | hCA II | 11.2 nM | nih.gov |

Analogues of this compound are being explored for their potential to inhibit anti-apoptotic proteins, a key strategy in cancer therapy. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members like Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), are central regulators of the intrinsic apoptosis pathway. nih.gov Overexpression of these proteins allows cancer cells to evade programmed cell death.

The mechanism of apoptosis induction by inhibitors of these proteins involves disrupting their function, which is to sequester pro-apoptotic proteins like Bax and Bak. nih.gov When anti-apoptotic proteins like Bcl-2 and Mcl-1 are inhibited, Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov This event triggers the release of cytochrome c from the mitochondria into the cytosol. nih.gov Released cytochrome c then binds to APAF-1, forming the apoptosome, which recruits and activates caspase-9. nih.gov Active caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, which execute the final steps of apoptosis by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP). nih.gov

Research has shown that inhibiting a single anti-apoptotic protein is often insufficient to induce cell death in cancers that co-depend on multiple anti-apoptotic proteins for survival. nih.gov Studies in hepatocellular carcinoma (HCC) cell lines demonstrated that simultaneous inhibition of both Mcl-1 (using the mimetic MIK665) and Bcl-2 (using the mimetic ABT-199) acted synergistically to induce the intrinsic apoptosis pathway. nih.gov While single-agent treatment had minimal effect, the combination led to significant PARP cleavage and cell death, highlighting the necessity of blocking multiple survival pathways in certain cancer types. nih.gov This dual-inhibition strategy represents a promising therapeutic approach for cancers reliant on both Mcl-1 and Bcl-2. nih.gov

Glutathione (B108866) S-Transferase Omega 1 (GSTO1-1) has emerged as another important target for sulfonamide-based inhibitors. GSTO1-1 is a unique enzyme within the GST family, exhibiting thioltransferase activity similar to glutaredoxin, and it plays a role in protein deglutathionylation—the removal of glutathione from glutathionylated proteins. nih.gov This function is critical for regulating protein activity and protecting cells from oxidative stress. nih.gov

Further research has indicated that GSTO1-1 inhibition can suppress inflammation and obesity induced by a high-fat diet by reducing lipid accumulation. nih.gov The ability of specific inhibitors to modulate the glutathionylation status of key regulatory proteins makes GSTO1-1 an attractive target for therapeutic intervention in diseases associated with metabolic dysregulation. nih.gov

The virulence of Bacillus anthracis, the bacterium causing anthrax, is largely due to a secreted toxin composed of three proteins: protective antigen (PA), edema factor (EF), and lethal factor (LF). researchgate.netnih.govlistlabs.com Lethal factor is a zinc-dependent metalloprotease that plays a critical role in the disease's pathology by cleaving and inactivating mitogen-activated protein kinase kinases (MAPKKs) within host cells, disrupting signaling pathways and leading to cell death. nih.govnih.govresearchgate.net

This critical role makes LF a prime target for therapeutic inhibitors. researchgate.netnih.gov Research has led to the development of small-molecule LF inhibitors, including hydroxamate-based compounds. nih.govresearchgate.net One such inhibitor, (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide, which incorporates a sulfonamide group, has been shown to form a complex with the LF active site. nih.gov This interaction effectively inhibited the protease activity of LF in enzymatic assays and protected macrophages from the toxin in cell-based assays. nih.govresearchgate.net

Guided by molecular docking, structure-activity relationship (SAR) studies have been performed on various series of LF inhibitors, including those with thiophene (B33073) scaffolds. nih.gov For a series of disubstituted benzothiazole (B30560) thiophene derivatives, enzymatic assays were used to evaluate their inhibitory activity against LF, with IC₅₀ values determined for the most promising compounds. nih.gov The development of potent and selective LF inhibitors is seen as a vital adjunct to antibiotic therapy for treating anthrax, as these inhibitors can neutralize the circulating toxin even after the bacteria have been eliminated. nih.govnih.gov

Antimicrobial Activity and Structure-Activity Relationships (SAR)

Sulfonamides are a well-established class of antimicrobial agents. nih.gov Their mechanism of action typically involves acting as structural analogues of para-aminobenzoic acid (PABA), thereby competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is essential for bacterial folic acid synthesis. nih.gov This disrupts a vital metabolic pathway in susceptible bacteria. nih.gov

The antibacterial spectrum of sulfonamide analogues can be broad, but is often influenced by the specific chemical modifications to the core structure. nih.gov To enhance activity and overcome resistance, sulfonamides have been hybridized with other heterocyclic structures, such as thienopyrimidine. mdpi.com

In one study, three series of thienopyrimidine-sulfonamide hybrids were synthesized and tested against a panel of bacterial strains. mdpi.com The antibacterial activity was found to be highly dependent on the substitution pattern. Linking a sulfadiazine (B1682646) moiety to position 3 of the cyclohexathienopyrimidine core (compound 12ii ) resulted in enhanced activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, with a minimum inhibitory concentration (MIC) of 125 µg/mL for both. mdpi.com In contrast, when the substitution was at position 4 of the core, the resulting compounds showed only mild activity. mdpi.com Notably, none of the tested hybrids in this series showed activity against Pseudomonas aeruginosa or Klebsiella pneumoniae. mdpi.com

Another study on (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, which are structurally distinct but also designed as antimicrobial agents, showed that 5-nitroimidazole analogues had remarkable inhibitory activity against a wide spectrum of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and MRSA, as well as the Gram-negative Klebsiella pneumoniae. nih.gov However, the corresponding 4-nitroimidazole (B12731) analogues were not effective. nih.gov These findings highlight the critical importance of specific structural features and isomerism in determining the antibacterial spectrum and potency, providing a basis for the rational design of new antimicrobial agents. nih.govresearchgate.netnih.gov

Antifungal Efficacy and Mechanisms

Analogues based on the sulfonamide and thiophene scaffolds have demonstrated notable antifungal properties against a variety of clinically relevant fungal strains. Studies on sulfonamide-derived chromones showed significant activity against multiple fungal species, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glaberata nih.gov. The antifungal activity of the arylsulfonamide chemotype has been well-established, with recent studies focusing on their efficacy against various Candida species epa.gov.

The mechanisms underlying this antifungal action are multifaceted. One proposed mechanism is the inhibition of fungal carbonic anhydrase (CA), an enzyme crucial for microbial growth epa.gov. For instance, sulfonamide inhibition of the CgNce103 enzyme in C. glabrata is considered a promising strategy to prevent fungal proliferation epa.gov. Other studies on related sulfur-containing heterocycles, such as thioxanthones, suggest that these compounds can act on the fungal cell membrane, altering its structural integrity without necessarily binding to ergosterol (B1671047) nih.gov. Furthermore, these compounds can inhibit key virulence factors, such as the dimorphic transition and biofilm formation, which are critical for the pathogenicity and resistance of fungi like C. albicans nih.gov. Flavonoids, another class of natural compounds, exert their antifungal effects through mechanisms that may be shared by or act in synergy with sulfonamides, including the inhibition of cell wall synthesis, disruption of the plasma membrane, and induction of mitochondrial dysfunction nih.gov.

Interactive Table: Antifungal Activity of Selected Sulfonamide and Thiophene Analogues

| Compound Class | Fungal Strain(s) | Activity/Mechanism Noted | Reference(s) |

|---|---|---|---|

| Sulfonamide-derived chromones | T. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glaberata | Significant inhibitory activity observed. | nih.gov |

| Arylsulfonamides | Candida albicans, Candida parapsilosis, Candida glabrata | Fungistatic and fungicidal effects; potential inhibition of carbonic anhydrase (CgNce103). | epa.gov |

| Aminothioxanthones | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Broad-spectrum inhibitory effects; alters cell membrane integrity; inhibits biofilm formation. | nih.gov |

Antimycobacterial Potential

The thiophene-sulfonamide scaffold has emerged as a promising framework for the development of potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. A series of thiophene-benzenesulfonamide derivatives were specifically designed and synthesized as antituberculosis agents, showing potent activity against both drug-susceptible and clinically isolated drug-resistant tuberculosis nih.gov.

One particular derivative, compound 17b , demonstrated exceptionally high activity with a minimum inhibitory concentration (MIC) of 0.023 μg/mL nih.gov. This compound also showed good intracellular antimycobacterial activity within macrophages and modest efficacy in an acute mouse model of tuberculosis nih.gov. Molecular docking studies suggest that its mechanism of action involves binding to the active site of DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway nih.gov. Further research identified other novel thiophene-based small molecules, 4a and 4b , with an in vitro activity (MIC₉₉: 0.195 μM) twice that of the frontline drug isoniazid (B1672263) researchgate.net. Mechanistic studies for these compounds pointed towards the involvement of KatG, a catalase-peroxidase enzyme implicated in isoniazid activation, suggesting a distinct mode of action researchgate.net. The general effectiveness of related scaffolds like thienopyrimidines against tuberculosis further supports the potential of thiophene-containing compounds in this therapeutic area rsc.org.

Interactive Table: Antimycobacterial Activity of Thiophene Analogues

| Compound/Class | Mycobacterium Strain | Potency (MIC) | Proposed Target/Mechanism | Reference(s) |

|---|---|---|---|---|

| Thiophene-benzenesulfonamide (Compound 17b) | M. tuberculosis (drug-susceptible & resistant) | 0.023 μg/mL | DprE1 | nih.gov |

| Thiophene-based small molecules (4a, 4b) | M. tuberculosis | 0.195 μM (MIC₉₉) | Involves KatG | researchgate.net |

| 1,3,4-Thiadiazole derivatives | M. tuberculosis H37Rv | 6.25 μg/mL (primary screen) | Not specified | capes.gov.br |

Antiproliferative Activity and Cellular Pathways

Sulfonamide and thiophene derivatives have been extensively investigated for their antiproliferative effects against various human cancers. These compounds have shown remarkable anti-tumor activities in both in vitro and in vivo models, positioning them as suitable candidates for the development of novel cancer therapeutics researchgate.net. Their mechanism of action is often multifaceted, involving the induction of programmed cell death and the modulation of key cellular signaling pathways that govern cell proliferation and survival.

In Vitro Cytotoxicity against Cancer Cell Lines

Analogues of this compound have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. For example, 2,5-Dichlorothiophene-3-sulfonamide showed potent growth inhibition with GI₅₀ values of 7.2 μM against HeLa (cervical cancer), 4.62 μM against MDA-MB-231 (breast cancer), and 7.13 μM against MCF-7 (breast cancer) cells nih.gov. Other novel sulfonamides have also shown marked cytotoxicity, particularly against breast cancer cell lines, with IC₅₀ values below 30 μM for MDA-MB-468 and under 128 μM for MCF-7 researchgate.net.

Hybrid molecules incorporating the sulfonamide scaffold, such as acridine/sulfonamide hybrids, have also been developed. One such compound, 8b , was highly active against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 cells with IC₅₀ values of 14.51 μM, 9.39 μM, and 8.83 μM, respectively. The selectivity of these compounds for cancer cells over normal cells is a key aspect of their therapeutic potential. For instance, compounds 7c and 8b showed significantly lower cytotoxicity against the normal cell line THLE-2, indicating a favorable selectivity index.

Interactive Table: In Vitro Cytotoxicity of Selected Sulfonamide and Thiophene Analogues

| Compound/Analogue | Cancer Cell Line | Cell Type | Potency (IC₅₀/GI₅₀) | Reference(s) |

|---|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical Cancer | 7.2 ± 1.12 µM (GI₅₀) | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | Breast Cancer | 4.62 ± 0.13 µM (GI₅₀) | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | Breast Cancer | 7.13 ± 0.13 µM (GI₅₀) | nih.gov |

| Novel Sulfonamide Analogues | MDA-MB-468 | Breast Cancer | < 30 µM (IC₅₀) | researchgate.net |

| Novel Sulfonamide Analogues | MCF-7 | Breast Cancer | < 128 µM (IC₅₀) | researchgate.net |

| Acridine/Sulfonamide Hybrid (8b) | HepG2 | Liver Cancer | 14.51 µM (IC₅₀) | |

| Acridine/Sulfonamide Hybrid (8b) | HCT-116 | Colon Cancer | 9.39 µM (IC₅₀) | |

| Acridine/Sulfonamide Hybrid (8b) | MCF-7 | Breast Cancer | 8.83 µM (IC₅₀) |

Mechanisms of Action in Cancer Cells (e.g., Induction of Caspase-Dependent Apoptosis, Target Engagement)

The antiproliferative activity of thiophene-sulfonamide analogues is driven by their ability to trigger programmed cell death, or apoptosis, through various molecular pathways. Apoptosis is a regulated process involving the activation of a cascade of enzymes called caspases, which are responsible for the biochemical and morphological changes that lead to cell death capes.gov.br. The anticancer effects of these compounds are often linked to their ability to modulate proteins involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways capes.gov.br.

Studies have shown that these compounds can induce apoptosis through several mechanisms. One key mechanism is the inhibition of topoisomerase enzymes (Topo-I and Topo-II), which are vital for DNA replication and repair in cancer cells. For example, acridine-sulfonamide hybrids have been shown to be potent inhibitors of both Topo-I and Topo-II, leading to the induction of apoptosis. Another identified mechanism is the interaction with DNA itself; N-ethyl toluene-4-sulphonamide , for instance, is thought to intercalate into the DNA helix, which could disrupt its structure and function, thereby triggering a cytotoxic response nih.gov.

Furthermore, these analogues can modulate critical signaling pathways that control cell survival and proliferation. The combination of sulfamethoxazole (B1682508) with quercetin (B1663063) has been found to downregulate the expression of NF-κB and upregulate the caspase-3 gene in tumor models, indicating a shift towards apoptosis and reduced cell proliferation. The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a recognized strategy in cancer therapy nih.gov. The PI3K/AKT pathway, which promotes cell survival by inactivating pro-apoptotic proteins, is another target whose inhibition can render cancer cells more susceptible to apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antiproliferative Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method is instrumental in drug discovery for optimizing lead compounds to enhance their potency and selectivity. In the context of antiproliferative sulfonamides, QSAR studies help identify key molecular features and physicochemical properties that are critical for their cytotoxic effects.

For a series of nitrogen heterocycles designed as N-Myristoyltransferase (NMT) inhibitors—a known cancer target—QSAR models identified several important molecular descriptors. These included the solvent-accessible surface area of atoms with specific partial charges and the absolute surface area of carbon atoms, highlighting features to consider in future drug design. Similarly, for isatin-based sulfonamide conjugates, a "tail approach" was used to investigate how adding different molecular fragments to the core scaffold affects binding interactions with the target enzyme, thereby modulating potency and selectivity rsc.org. Such computational analyses, including OSIRIS Property Explorer calculations, help predict drug-relevant properties and minimize undesired effects like mutagenicity, guiding the synthesis of more effective and safer anticancer agents.

Receptor Modulatory Activities

The biological effects of this compound analogues are often mediated by their interaction with specific enzymes and receptors. A prominent target for many sulfonamide-based compounds is the family of carbonic anhydrase (CA) enzymes rsc.org. Certain CA isoforms, particularly hCA IX and hCA XII, are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer progression rsc.org. Isatin-benzenesulfonamide conjugates have been reported as potent inhibitors of these isoforms; for example, 4-(2-(1-ethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbonyl)benzenesulfonamide revealed a high affinity for hCA IX with an inhibitory constant (Kᵢ) of 8.9 nM rsc.org.

Beyond carbonic anhydrases, these compounds have been shown to modulate other key cellular targets. As mentioned, some analogues may function as NF-κB inhibitors, a transcription factor that plays a crucial role in cancer cell survival and inflammation nih.gov. Additionally, N-myristoyltransferase (NMT), an enzyme involved in protein modification that is overexpressed in several cancers, has been identified as another potential target for sulfonamide-based inhibitors. The ability of these compounds to interact with and modulate the activity of such diverse receptors and enzymes underscores their broad therapeutic potential.

Potential Applications in Materials Science and Chemical Biology

Role as Building Blocks in Organic Synthesis

Thiophene (B33073) and its derivatives are fundamental building blocks in the field of organic synthesis. The thiophene ring is an electron-rich aromatic system that can undergo a variety of chemical transformations, making it a versatile scaffold for the construction of more complex molecules. The sulfonamide group, in compounds like N-ethyl-N-phenylthiophene-2-sulfonamide, further expands its synthetic utility.

The N-substituted sulfonamide moiety can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on the thiophene ring. Furthermore, the sulfonamide nitrogen can be involved in various coupling reactions, allowing for the attachment of diverse molecular fragments. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of thiophene sulfonamides suggests their potential as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.

Development of Advanced Materials (e.g., Conductive Polymers, Organic Semiconductors)

Thiophene-based materials are at the forefront of research in organic electronics. Polythiophenes, which are polymers composed of repeating thiophene units, are well-known for their electrical conductivity and semiconducting properties. These characteristics make them suitable for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs).

The properties of polythiophenes can be fine-tuned by modifying the thiophene monomer with various functional groups. The introduction of a sulfonamide group, as in this compound, could potentially influence the electronic properties of the resulting polymer. For instance, the electron-withdrawing nature of the sulfonyl group can alter the energy levels of the polymer's frontier molecular orbitals, which in turn affects its conductivity and charge transport characteristics. While direct polymerization of this compound has not been widely reported, the exploration of thiophene sulfonamide monomers in the development of novel conductive polymers and organic semiconductors remains an active area of research.

Applications in Biosensors and DNA Detection (for thiophene derivatives)

The unique electrochemical and optical properties of thiophene derivatives make them excellent candidates for the development of biosensors. These sensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of specific biological molecules. Thiophene-based biosensors have been developed for the detection of a variety of targets, including DNA, proteins, and small molecules.

In the context of DNA detection, thiophene derivatives can be functionalized with specific DNA probes that recognize and bind to complementary DNA sequences. This binding event can be transduced into a measurable signal, such as a change in fluorescence or an electrical current. The sulfonamide group in molecules like this compound could serve as a convenient point of attachment for these DNA probes. Moreover, certain thiophene sulfonamides have been investigated as inhibitors of quorum sensing in pathogenic bacteria, a process that relies on intercellular communication. This suggests a potential role for such compounds in the development of novel antibacterial strategies and related diagnostic tools.

| Thiophene Derivative Application | Detection Principle | Target Molecule |

| Functionalized Polythiophenes | Electrochemical or Optical Signal Change | DNA, Proteins |

| Thiophene Sulfonamides | Quorum Sensing Inhibition | Bacterial Signaling Molecules |

Corrosion Inhibition Studies

The prevention of corrosion, the gradual destruction of materials by chemical or electrochemical reaction with their environment, is a critical industrial challenge. Organic molecules containing heteroatoms such as sulfur and nitrogen have been extensively studied as corrosion inhibitors. These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Thiophene derivatives, with their sulfur-containing ring and the potential for various functional groups, have shown significant promise as corrosion inhibitors for different metals and alloys. Studies on various thiophene compounds have demonstrated their ability to effectively reduce the rate of corrosion in acidic media. The presence of the sulfonamide group in this compound, which contains both sulfur and nitrogen atoms, as well as an aromatic phenyl group, suggests that it could possess strong corrosion-inhibiting properties. The lone pair electrons on the nitrogen and sulfur atoms, as well as the pi-electrons of the aromatic rings, can facilitate the adsorption of the molecule onto the metal surface. Theoretical studies using quantum chemical calculations and molecular dynamics simulations are often employed to predict the inhibition efficiency of such compounds by examining their electronic structure and adsorption behavior.

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism |

| Thiophene Derivatives | Steel, Aluminum | Acidic Solutions (e.g., HCl, H₂SO₄) | Adsorption on metal surface, forming a protective film |

| N-containing Organic Compounds | Various | Various | Adsorption via lone pair electrons of Nitrogen |

| S-containing Organic Compounds | Various | Various | Adsorption via lone pair electrons of Sulfur |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The future of synthesizing N-ethyl-N-phenylthiophene-2-sulfonamide and its analogs will likely focus on developing more efficient and environmentally friendly methods. Traditional synthetic routes often involve harsh reagents and generate significant waste. rsc.org Modern approaches, however, are moving towards sustainable chemistry.

Future research could explore:

Catalytic C-H Activation: Direct functionalization of the thiophene (B33073) ring, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous manufacturing processes can offer better control over reaction parameters, improve safety, and increase yields.

Green Solvents: Utilizing water or other environmentally benign solvents to reduce the environmental impact of the synthesis. rsc.org For instance, a facile and environmentally friendly synthesis of sulfonamides has been described using water as a solvent with dynamic pH control, omitting the need for organic bases and simplifying product isolation. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times and improve energy efficiency, as demonstrated in the synthesis of other sulfonamide derivatives. nih.gov

The development of novel synthetic routes is a multidisciplinary endeavor, drawing from organic synthesis, catalysis, and computational chemistry to accelerate the discovery of new drug candidates. hilarispublisher.com

Advanced Characterization Techniques for Conformational and Electronic States

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for rational drug design. The flexibility of the N-ethyl-N-phenylsulfonamide group allows for multiple conformations, which can significantly impact biological activity.

Future research should employ a combination of advanced spectroscopic and computational methods:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D-NMR (COSY, HSQC, HMBC) can provide detailed information about the connectivity and spatial arrangement of atoms. For instance, 15N-heteronuclear single-quantum coherence NMR has been used to confirm the binding of similar compounds to their biological targets. nih.gov

X-ray Crystallography: This technique provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions.

Computational Modeling (DFT): Density Functional Theory calculations can predict stable conformations, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies, complementing experimental data. nih.govmdpi.com

Integrated Computational and Experimental Approaches for Mechanism Elucidation

To understand how this compound and its analogs exert their biological effects, a combination of computational and experimental approaches is essential. This integrated strategy can provide a detailed picture of the drug-target interactions at a molecular level.

Key areas for future investigation include:

Molecular Docking and Dynamics Simulations: To predict the binding modes of these compounds to their target proteins and to assess the stability of the resulting complexes.

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of the compounds with their biological activities and to guide the design of more potent analogs.

In Vitro and In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: To predict the pharmacokinetic and toxicological properties of new analogs early in the drug discovery process. nih.gov

Design of Highly Selective and Potent this compound Analogues

The development of analogs with high selectivity and potency is a primary goal in medicinal chemistry. For thiophene-2-sulfonamide (B153586) derivatives, this involves modifying the core structure to optimize interactions with the target protein while minimizing off-target effects. Structure-based drug design, guided by the crystal structure of the target protein, is a powerful approach. nih.gov

Future design strategies may include:

Substitution on the Thiophene and Phenyl Rings: Introducing various substituents can modulate the electronic and steric properties of the molecule, potentially enhancing binding affinity and selectivity.

Modification of the Ethyl and Phenyl Groups on the Sulfonamide Nitrogen: Altering these groups can influence the compound's conformation and interactions with the target.

Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physicochemical properties can lead to improved potency and pharmacokinetic profiles. nih.gov

For example, the optimization of 3-phenylthiophene-2-sulfonamide derivatives has led to compounds with sub-micromolar binding affinities to the Mcl-1 protein. nih.gov

Investigation of Emerging Biological Targets and Pathways

While some thiophene-2-sulfonamide derivatives have been investigated as inhibitors of the anti-apoptotic protein Mcl-1, the full therapeutic potential of this compound and its analogs remains to be explored. nih.govresearchgate.net

Future research should aim to:

Screen against a broader range of biological targets: This could uncover novel mechanisms of action and therapeutic applications.

Investigate activity in different disease models: Beyond cancer, these compounds could be tested for their efficacy in inflammatory diseases, neurodegenerative disorders, or infectious diseases. For example, some N-(5-substituted)thiophene-2-alkylsulfonamides have shown potent inhibition of 5-lipoxygenase, an enzyme involved in inflammation. nih.gov

Explore their potential as chemical probes: Highly selective compounds can be used as tools to study the function of specific proteins and pathways in biological systems.

Multi-Disciplinary Research Collaborations for Translational Applications

The successful translation of a promising compound from the laboratory to the clinic requires a collaborative effort from researchers in various disciplines.

Future progress in the field of this compound research will depend on:

Collaborations between medicinal chemists, biologists, and pharmacologists: To design, synthesize, and evaluate new compounds in a coordinated manner.

Partnerships between academic institutions and pharmaceutical companies: To leverage the strengths of both sectors in drug discovery and development.

Integration of cutting-edge technologies: Such as high-throughput screening, advanced imaging, and 'omics' platforms, to accelerate the research process.

The exploration of novel synthetic routes and the multidisciplinary effort in medicinal chemistry are crucial for accelerating the translation of promising drug candidates from the laboratory to clinical use. hilarispublisher.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethyl-N-phenylthiophene-2-sulfonamide, and how is product purity ensured?

- Methodology : Synthesis typically involves sulfonylation of a thiophene precursor with a sulfonyl chloride derivative under controlled conditions. For example, similar compounds are synthesized by reacting chloroacetamide intermediates with morpholine and sulfur, followed by hydrazine hydrate . Key steps include refluxing in anhydrous solvents (e.g., acetic anhydride) and purification via recrystallization or column chromatography. Purity is confirmed using melting point analysis, thin-layer chromatography (TLC), and spectroscopic techniques (NMR, IR) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign signals for aromatic protons (δ 7.2–8.0 ppm), ethyl groups (δ 1.2–1.5 ppm for CH3, δ 3.5–4.0 ppm for CH2), and sulfonamide NH (if present) .

- Infrared Spectroscopy (IR) : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and thiophene ring vibrations (700–600 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodology :

- 2D NMR (COSY, HSQC) : Identify coupling networks and assign ambiguous signals. For example, NOESY can detect spatial proximity between protons in stereochemically complex structures .

- Comparative Analysis : Cross-reference with literature data for analogous sulfonamides (e.g., N-aryl derivatives in ) to identify common artifacts or by-products .

- Reaction Optimization : Adjust reaction stoichiometry or solvent polarity to suppress side reactions (e.g., over-sulfonylation) .

Q. What strategies improve synthetic yields of this compound in low-efficiency reactions?

- Methodology :

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility and reaction homogeneity .

- Stepwise Synthesis : Isolate intermediates (e.g., sulfonamide precursors) before final coupling to minimize competing pathways .

Q. How can crystallographic data elucidate the compound’s solid-state structure and intermolecular interactions?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and torsion angles (e.g., nitro group twist relative to the aromatic ring in ) .

- Hydrogen Bond Analysis : Identify interactions like C–H∙∙∙O or N–H∙∙∙S that stabilize crystal packing .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular forces .

Q. What mechanistic insights explain the sulfonylation reaction’s regioselectivity?

- Methodology :

- Computational Modeling (DFT) : Calculate energy barriers for potential intermediates to predict favored pathways .

- Isotopic Labeling : Use deuterated reagents to track proton transfer steps during sulfonamide formation .

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps .

Data Analysis and Application Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s reactivity or bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., para-methyl or nitro derivatives) and compare biological activity (e.g., enzyme inhibition) .

- Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction rates or pKa shifts .

Q. What protocols validate the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), or light to identify degradation products via LC-MS .

- pH-Dependent Stability : Test solubility and integrity in buffered solutions (pH 1–12) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |